molecular formula C20H23NO5 B118150 トリメチルコルヒチン酸メチルエーテル CAS No. 102491-73-6

トリメチルコルヒチン酸メチルエーテル

カタログ番号: B118150
CAS番号: 102491-73-6
分子量: 357.4 g/mol
InChIキー: HFPMXDMZJUJZBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Colchicine intermediate.

科学的研究の応用

ホジキンリンパ腫および非ホジキンリンパ腫の治療

TMCAは、ホジキンリンパ腫および非ホジキンリンパ腫の治療に使用されてきました . ある研究では、TMCAは悪性リンパ腫の患者71人に毎日経口投与されました。 ホジキン病の患者37人中11人、リンパ球性リンパ腫の患者22人中2人、混合細胞リンパ腫の患者2人中1人で部分的な反応が観察されました . これは、TMCAがこれらのタイプの癌の潜在的な治療薬になる可能性があることを示唆しています。

組織球性リンパ腫の治療

同じ研究で、組織球性リンパ腫の患者9人中1人が完全奏効、3人が部分奏効を示しました . これは、TMCAが組織球性リンパ腫の治療にも有効である可能性を示唆しています。

他の治療法への耐性

この研究では、アルキル化剤、ビンブラスチン、ビンクリスチン、プロカルバジン、プレドニゾン、またはBCNUなどの他の治療法に抵抗性のある患者の場合、TMCA治療に対する反応がみられたことも判明しました . これは、TMCAが、他の治療法に抵抗性のある患者にとって潜在的な代替治療法になる可能性があることを示唆しています。

毒性試験

この研究では、TMCAの毒性効果も調べられ、白血球減少症、血小板減少症、悪心、下痢、口内炎、脱毛、皮膚炎などが認められました . この情報は、TMCAの副作用を理解し、患者におけるこれらの副作用を管理するための戦略を開発するために不可欠です。

ステロール分析

TMCAは、ステロール分析にも使用できます . ある研究では、ステロール分析のためにテトラメチルアンモニウムヒドロキシド (TMAH) を用いた熱化学分解が適用されました . この方法は、加水分解とメチル化を同時に実行するため、遊離ステロールとエーテル結合ステロールを比較的短い時間でステロールメチルエーテルとして分析できます .

慢性骨髄性白血病の治療

TMCAは、慢性骨髄性白血病の治療にも使用されてきました . ある研究では、慢性骨髄性白血病の患者9人に、ブスルファン、6-メルカプトプリン、TMCAの順に治療を行いました<a aria-label="3: TMCA has also been used in the treatment of chronic granulocytic leukemia3" data-citationid="29

生化学分析

Biochemical Properties

Trimethylcolchicinic acid methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, trimethylcolchicinic acid methyl ether inhibits microtubule polymerization, which can affect cell division and other cellular processes .

Cellular Effects

Trimethylcolchicinic acid methyl ether has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, leading to the arrest of mitosis in metaphase. This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by interfering with the normal function of the mitotic spindle . Moreover, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of trimethylcolchicinic acid methyl ether involves its binding to tubulin, which prevents the polymerization of microtubules. This inhibition leads to the arrest of cell division at the metaphase stage of mitosis. Additionally, the compound can modulate the activity of various enzymes, either by direct binding or through indirect effects on cellular signaling pathways. These interactions can result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of trimethylcolchicinic acid methyl ether can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for several weeks, with gradual degradation observed over time . In vitro studies have demonstrated that the compound can maintain its activity for extended periods, although the exact duration can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of trimethylcolchicinic acid methyl ether vary with different dosages in animal models. At lower doses, the compound can effectively inhibit cell division and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as leukopenia, thrombocytopenia, and gastrointestinal disturbances . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

Trimethylcolchicinic acid methyl ether is involved in several metabolic pathways, including those related to alkaloid biosynthesis and secondary metabolite production. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, trimethylcolchicinic acid methyl ether is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of trimethylcolchicinic acid methyl ether is primarily within the cytoplasm, where it interacts with tubulin and other cytoskeletal components. This localization is crucial for its activity, as it allows the compound to effectively disrupt microtubule dynamics and inhibit cell division. Additionally, post-translational modifications and targeting signals can influence its localization to specific compartments or organelles, further modulating its activity .

特性

IUPAC Name

7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPMXDMZJUJZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866138
Record name 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3476-50-4
Record name Deacetylcolchicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 2
Reactant of Route 2
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 3
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 4
Reactant of Route 4
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 5
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Reactant of Route 6
Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-1,2,3,10-tetramethoxy-
Customer
Q & A

Q1: What is the primary mechanism of action of Trimethylcolchicinic acid methyl ether (TMCA)?

A1: TMCA, like its parent compound colchicine, exerts its biological activity by binding to tubulin. [, ] This binding disrupts microtubule polymerization, which is essential for various cellular processes, including cell division (mitosis). [, ] While its exact mechanism in treating cancers like leukemia is not fully elucidated, the disruption of microtubule dynamics is believed to play a significant role in its cytotoxic effects on rapidly dividing cancer cells. []

Q2: What is the connection between the anti-inflammatory and antimitotic effects of TMCA?

A2: Research suggests a strong correlation between the anti-inflammatory and antimitotic activities of TMCA and its derivatives. [] This correlation supports the hypothesis that microtubules, targeted by TMCA, are involved in both inflammatory responses and cell division. [] The inhibition of microtubule dynamics likely disrupts the migration of inflammatory cells and the release of inflammatory mediators, leading to reduced inflammation.

Q3: What types of cancer has TMCA been investigated for as a potential treatment?

A3: TMCA has been explored as a potential treatment for various cancers, including:

  • Hodgkin's and Non-Hodgkin's Lymphoma: TMCA demonstrated partial responses in patients with these lymphomas, even in cases resistant to other chemotherapeutic agents. []
  • Histiocytic Lymphoma: Promising results were observed in this lymphoma subtype, with both complete and partial responses noted. []
  • Chronic Granulocytic Leukemia: TMCA was studied in a rotational therapy approach for this leukemia type, although its effectiveness in controlling the disease was deemed less consistent compared to other agents like busulfan. []
  • Malignant Melanoma: TMCA exhibited notable antitumor activity in this cancer type, with a significant number of patients experiencing objective remissions and partial responses. [, ]

Q4: What are the known side effects of TMCA treatment?

A4: TMCA treatment has been associated with several side effects, including:

  • Hematologic Toxicity: Leukopenia (low white blood cell count) and thrombocytopenia (low platelet count) are commonly observed side effects, potentially increasing the risk of infections and bleeding. []
  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common gastrointestinal side effects. [, ]
  • Mucositis: Stomatitis (inflammation of the mouth and lips) can occur. []
  • Other Side Effects: Alopecia (hair loss) and dermatitis (skin inflammation) have also been reported. []

Q5: What are the potential advantages of TMCA as a chemotherapeutic agent?

A5: Despite its limitations, TMCA presented some potential advantages:

  • Oral Administration: TMCA could be administered orally, offering convenience for patients compared to intravenous chemotherapy. [, ]
  • Outpatient Treatment: Its administration route and manageable toxicity profile allowed for outpatient treatment, reducing hospital stays and associated costs. []
  • Activity in Resistant Cases: TMCA showed activity in some cancers resistant to other chemotherapeutic agents, suggesting a potentially valuable option for such cases. []

Q6: Why did research on TMCA decline despite some promising results?

A6: Despite its potential advantages and activity in specific cancers, research on TMCA appears to have declined over time. This could be attributed to several factors:

  • Limited Efficacy in Some Cancers: The modest efficacy of TMCA in certain cancers, like chronic granulocytic leukemia, where it showed less consistent disease control compared to other agents, might have limited its clinical application and subsequent research interest. []
  • Toxicity Profile: While considered manageable, the toxicity profile of TMCA, including hematologic and gastrointestinal side effects, might have posed limitations compared to newer agents with improved safety profiles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。